2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-142086 involves the preparation of cinnamyl derivatives with enhanced lipophilicity and prodrug formsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of R-142086 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include multiple purification steps, such as crystallization and chromatography, to isolate the final product. Quality control measures would be implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
R-142086 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of R-142086 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of R-142086 include various oxidized, reduced, and substituted derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
R-142086 has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a model for studying the structure-activity relationships of cinnamyl derivatives and their interactions with biological targets.
Biology: R-142086 is used to investigate the mechanisms of blood coagulation and the role of factor Xa in thrombin generation.
Medicine: The compound is being explored as a potential anticoagulant for the prevention and treatment of thromboembolic diseases, offering an alternative to traditional anticoagulants like warfarin.
Mechanism of Action
R-142086 exerts its effects by selectively inhibiting factor Xa, a key enzyme in the blood coagulation cascade. Factor Xa converts prothrombin into thrombin, leading to fibrin clot formation. By inhibiting factor Xa, R-142086 effectively diminishes thrombin generation and prevents clot formation. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of the coagulation cascade .
Comparison with Similar Compounds
R-142086 is unique among factor Xa inhibitors due to its enhanced lipophilicity and prodrug forms, which improve its oral bioavailability and anticoagulant activity. Similar compounds include other cinnamyl derivatives and factor Xa inhibitors, such as rivaroxaban and apixaban. R-142086 exhibits distinct structural features and biological activities that set it apart from these compounds .
Properties
CAS No. |
475504-65-5 |
---|---|
Molecular Formula |
C26H33Cl2FN6O6S |
Molecular Weight |
647.5 g/mol |
IUPAC Name |
2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C26H31FN6O6S.2ClH/c1-16(28)32-9-7-21(8-10-32)39-23-6-5-20(13-22(23)26(31)36)33(40(37,38)15-24(34)35)14-19(27)12-17-3-2-4-18(11-17)25(29)30;;/h2-6,11-13,21,28H,7-10,14-15H2,1H3,(H3,29,30)(H2,31,36)(H,34,35);2*1H/b19-12-,28-16?;; |
InChI Key |
TWQSTUYOMXKBIH-SBETWTBCSA-N |
SMILES |
CC(=N)N1CCC(CC1)OC2=C(C=C(C=C2)N(CC(=CC3=CC(=CC=C3)C(=N)N)F)S(=O)(=O)CC(=O)O)C(=O)N.Cl.Cl |
Isomeric SMILES |
CC(=N)N1CCC(CC1)OC2=C(C=C(C=C2)N(C/C(=C/C3=CC(=CC=C3)C(=N)N)/F)S(=O)(=O)CC(=O)O)C(=O)N.Cl.Cl |
Canonical SMILES |
CC(=N)N1CCC(CC1)OC2=C(C=C(C=C2)N(CC(=CC3=CC(=CC=C3)C(=N)N)F)S(=O)(=O)CC(=O)O)C(=O)N.Cl.Cl |
Synonyms |
N-(4-(1-(acetimidoyl)piperidin-4-yloxy)-3-carbamoylphenyl)-N-(3-(3-amidinophenyl)-2-fluoro-2-propenyl)sulfamoylacetic acid R 142086 R-142086 R142086 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.